molecular formula C17H26N4O3 B13980575 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13980575
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ONQWNCCAJUIHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylamino group attached to a pyrimidine ring, linked to a piperidine ring via an oxy group, and further connected to a carboxylic acid tert-butyl ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropylamino group: This step involves the substitution of an amino group with a cyclopropyl group under specific conditions.

    Attachment of the piperidine ring: This is done through a nucleophilic substitution reaction.

    Formation of the carboxylic acid tert-butyl ester: This final step involves esterification under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-yl-carbamic acid tert-butyl ester
  • 3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Cyclopropylamino-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropylamino group, pyrimidine ring, and piperidine ring linked to a carboxylic acid tert-butyl ester group makes it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H26N4O3

Molekulargewicht

334.4 g/mol

IUPAC-Name

tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-4-5-13(10-21)23-15-9-14(18-11-19-15)20-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H,18,19,20)

InChI-Schlüssel

ONQWNCCAJUIHOM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC(=C2)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.